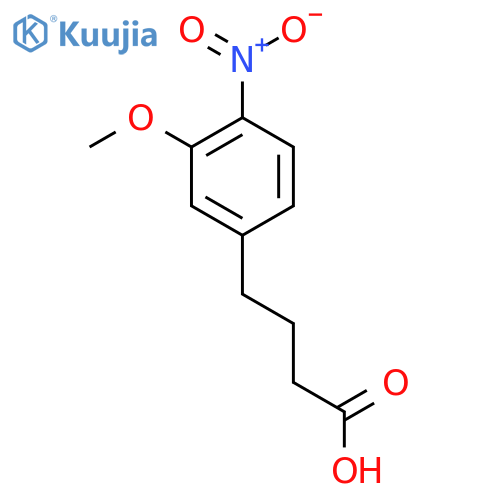

Cas no 2113921-08-5 (4-(3-methoxy-4-nitrophenyl)butanoic acid)

4-(3-methoxy-4-nitrophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-methoxy-4-nitrophenyl)butanoic acid

- 2113921-08-5

- EN300-1762030

-

- インチ: 1S/C11H13NO5/c1-17-10-7-8(3-2-4-11(13)14)5-6-9(10)12(15)16/h5-7H,2-4H2,1H3,(H,13,14)

- InChIKey: PGMHGLDLZXVKJI-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C=CC(=C1)CCCC(=O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 239.07937252g/mol

- どういたいしつりょう: 239.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 92.4Ų

4-(3-methoxy-4-nitrophenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762030-10.0g |

4-(3-methoxy-4-nitrophenyl)butanoic acid |

2113921-08-5 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1762030-2.5g |

4-(3-methoxy-4-nitrophenyl)butanoic acid |

2113921-08-5 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1762030-0.5g |

4-(3-methoxy-4-nitrophenyl)butanoic acid |

2113921-08-5 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1762030-0.1g |

4-(3-methoxy-4-nitrophenyl)butanoic acid |

2113921-08-5 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1762030-0.05g |

4-(3-methoxy-4-nitrophenyl)butanoic acid |

2113921-08-5 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1762030-0.25g |

4-(3-methoxy-4-nitrophenyl)butanoic acid |

2113921-08-5 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1762030-5g |

4-(3-methoxy-4-nitrophenyl)butanoic acid |

2113921-08-5 | 5g |

$2858.0 | 2023-09-20 | ||

| Enamine | EN300-1762030-1.0g |

4-(3-methoxy-4-nitrophenyl)butanoic acid |

2113921-08-5 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1762030-5.0g |

4-(3-methoxy-4-nitrophenyl)butanoic acid |

2113921-08-5 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1762030-1g |

4-(3-methoxy-4-nitrophenyl)butanoic acid |

2113921-08-5 | 1g |

$986.0 | 2023-09-20 |

4-(3-methoxy-4-nitrophenyl)butanoic acid 関連文献

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

4-(3-methoxy-4-nitrophenyl)butanoic acidに関する追加情報

4-(3-Methoxy-4-Nitrophenyl)Butanoic Acid: A Comprehensive Overview

The compound 4-(3-methoxy-4-nitrophenyl)butanoic acid, identified by the CAS number CAS No. 2113921-08-5, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a butanoic acid backbone attached to a substituted phenyl group, which introduces both electron-donating and electron-withdrawing substituents, thereby influencing its chemical reactivity and biological activity.

Recent studies have highlighted the importance of 4-(3-methoxy-4-nitrophenyl)butanoic acid in drug discovery and material science. Its structure, featuring a nitro group and a methoxy group on the aromatic ring, makes it a versatile building block for synthesizing more complex molecules. The nitro group, being an electron-withdrawing substituent, enhances the acidity of the carboxylic acid moiety, while the methoxy group introduces steric hindrance and modulates the electronic environment of the aromatic ring.

In terms of synthesis, researchers have developed efficient methods to prepare 4-(3-methoxy-4-nitrophenyl)butanoic acid. One common approach involves the Friedel-Crafts acylation reaction, followed by hydrolysis to introduce the carboxylic acid group. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production. Additionally, advancements in catalytic processes have further streamlined the synthesis pathway, reducing reaction times and minimizing waste.

The application of 4-(3-methoxy-4-nitrophenyl)butanoic acid extends beyond traditional chemical synthesis. Recent research has explored its role as a precursor in the development of novel pharmaceutical agents. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them potential candidates for therapeutic interventions.

In conclusion, 4-(3-methoxy-4-nitrophenyl)butanoic acid, with its CAS number CAS No. 2113921-08-5, stands as a pivotal molecule in modern chemistry. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial development.

2113921-08-5 (4-(3-methoxy-4-nitrophenyl)butanoic acid) 関連製品

- 2229438-48-4((4-chloro-1-ethyl-1H-imidazol-5-yl)methanethiol)

- 791777-96-3(3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)

- 2757927-62-9(4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid)

- 1448664-46-7(Enfortumab)

- 484048-57-9(2-bromo-4,7,7-trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo2.2.1heptane-1-carboxamide)

- 2229615-06-7(5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine)

- 1396791-38-0(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1189989-95-4(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide)

- 61430-04-4(h-ala-ala-pro-oh)

- 1203019-42-4(3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-1-(2-ethoxyphenyl)urea)